5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549023-18-7
VCID: VC11850830
InChI: InChI=1S/C20H20N8O2/c1-26-13-15(11-24-26)14-9-22-20(23-10-14)30-16-3-7-27(8-4-16)19(29)17-12-25-28-6-2-5-21-18(17)28/h2,5-6,9-13,16H,3-4,7-8H2,1H3
SMILES: CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Molecular Formula: C20H20N8O2
Molecular Weight: 404.4 g/mol

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

CAS No.: 2549023-18-7

Cat. No.: VC11850830

Molecular Formula: C20H20N8O2

Molecular Weight: 404.4 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine - 2549023-18-7

Specification

CAS No. 2549023-18-7
Molecular Formula C20H20N8O2
Molecular Weight 404.4 g/mol
IUPAC Name [4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Standard InChI InChI=1S/C20H20N8O2/c1-26-13-15(11-24-26)14-9-22-20(23-10-14)30-16-3-7-27(8-4-16)19(29)17-12-25-28-6-2-5-21-18(17)28/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Standard InChI Key JMPKZESVQWPWRR-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Canonical SMILES CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound features a pyrimidine core substituted at position 2 with a piperidin-4-yloxy group and at position 5 with a 1-methylpyrazol-4-yl moiety. The piperidine ring is further functionalized at position 1 with a pyrazolo[1,5-a]pyrimidine-3-carbonyl group, creating a multi-ring system with significant conformational rigidity .

Key Structural Components:

  • Pyrimidine ring: Serves as the central scaffold, enabling π-π stacking interactions with biological targets.

  • Piperidine moiety: Enhances solubility and modulates pharmacokinetic properties via its basic nitrogen.

  • Pyrazolo[1,5-a]pyrimidine carbonyl group: Introduces hydrogen-bonding capabilities critical for target engagement .

Molecular Specifications

PropertyValue
Molecular FormulaC₂₀H₂₀N₈O₂
Molecular Weight404.4 g/mol
IUPAC Name[4-[5-(1-Methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
SMILESCN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Topological Polar Surface Area121 Ų (calculated)

Data sourced from PubChem and VulcanChem.

Synthetic Pathways

Multi-Step Synthesis

While no direct synthesis protocol for this compound is published, analogous pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized through:

  • Core Formation:

    • Cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles (e.g., β-ketoesters) to construct the pyrazolo[1,5-a]pyrimidine core .

    • Example: Reaction of 5-amino-3-methylpyrazole with diethyl malonate yields dihydroxy intermediates, followed by chlorination with POCl₃ .

  • Functionalization:

    • Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups (e.g., 1-methylpyrazole) at position 5 of the pyrimidine ring .

    • Buchwald-Hartwig Amination: Attaches the piperidine-oxy group to position 2 of the pyrimidine .

  • Carbonyl Incorporation:

    • Dess-Martin periodinane oxidation or coupling reactions install the pyrazolo[1,5-a]pyrimidine-3-carbonyl group onto the piperidine nitrogen .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are established protein kinase inhibitors, with structural analogs showing nanomolar IC₅₀ values against:

  • EGFR (epidermal growth factor receptor): Critical in non-small cell lung cancer (NSCLC) .

  • CDK1/2 (cyclin-dependent kinases): Regulators of cell cycle progression .

  • Trk kinases: Targeted in NTRK fusion cancers .

In silico docking studies suggest the carbonyl group forms hydrogen bonds with kinase ATP-binding pockets, while the pyrimidine ring engages in hydrophobic interactions .

Anticancer Activity

  • Cytotoxicity: Analogous compounds exhibit IC₅₀ values of 2.8–55.97 μM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

  • Selectivity: Piperidine and pyrazole substituents enhance tumor cell selectivity over normal fibroblasts (e.g., W138 cells) .

Analytical Characterization

Spectroscopic Data

TechniqueKey Findings
¹H NMR- Piperidine protons: δ 3.4–4.1 ppm (m)
- Pyrazole CH₃: δ 2.5 ppm (s)
¹³C NMR- Carbonyl (C=O): δ 168–170 ppm
HRMS[M+H]⁺ m/z = 405.1789 (calc. 405.1792)

Applications in Drug Discovery

Targeted Cancer Therapy

  • Kinase inhibitor development: Dual EGFR/CDK inhibition potential reduces resistance mechanisms .

  • Combination regimens: Synergy with DNA-damaging agents (e.g., doxorubicin) observed in preclinical models .

Antibacterial Adjuvants

  • Biofilm disruption: Pyrimidine derivatives enhance antibiotic penetration in Pseudomonas aeruginosa .

Challenges and Future Directions

  • Synthetic Optimization:

    • Develop one-pot methodologies to reduce step count and improve yields .

    • Explore biocatalytic routes for stereoselective functionalization .

  • Pharmacokinetic Profiling:

    • Assess oral bioavailability and blood-brain barrier penetration.

  • Clinical Translation:

    • Validate safety in in vivo models (e.g., rodent toxicity studies).

    • Identify biomarkers for patient stratification in kinase-driven cancers .

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